Grandione

Beschreibung

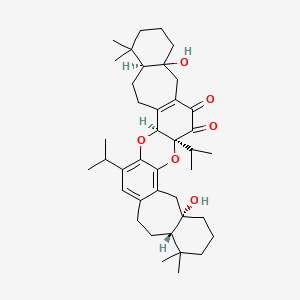

Structure

3D Structure

Eigenschaften

Molekularformel |

C40H56O6 |

|---|---|

Molekulargewicht |

632.9 g/mol |

IUPAC-Name |

(1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione |

InChI |

InChI=1S/C40H56O6/c1-22(2)26-19-24-11-13-29-36(5,6)15-9-17-38(29,43)20-27(24)33-32(26)45-35-25-12-14-30-37(7,8)16-10-18-39(30,44)21-28(25)31(41)34(42)40(35,46-33)23(3)4/h19,22-23,29-30,35,43-44H,9-18,20-21H2,1-8H3/t29-,30-,35-,38-,39?,40+/m0/s1 |

InChI-Schlüssel |

AMKXPXHJZCUIOT-CWNKQNSVSA-N |

SMILES |

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C |

Isomerische SMILES |

CC(C)C1=C2C(=C3C[C@]4(CCCC([C@@H]4CCC3=C1)(C)C)O)O[C@]5([C@@H](O2)C6=C(CC7(CCCC([C@@H]7CC6)(C)C)O)C(=O)C5=O)C(C)C |

Kanonische SMILES |

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C |

Synonyme |

grandione |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Profile of Uvaria grandiflora and the Elusive Grandione

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical constituents isolated from Uvaria grandiflora, with a special focus on the enigmatic compound Grandione. While information on this compound itself is limited, this document delves into the broader chemical landscape of its putative plant source, offering insights into related bioactive compounds, their quantitative data, and the experimental protocols used for their discovery and characterization.

The Chemical Structure of this compound

This compound is a complex natural product with a defined chemical structure, as cataloged in public chemical databases.

Chemical Identity of this compound [1]

| Identifier | Value |

| IUPAC Name | (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione |

| Molecular Formula | C₄₀H₅₆O₆ |

| PubChem CID | 403338 |

| NSC Number | 718127 |

Despite its well-defined structure, a comprehensive literature search did not yield any publicly available data on the biological activity, experimental protocols for its isolation or synthesis, or its mechanism of action and associated signaling pathways. The NSC number suggests it may have been part of a screening program, but the results are not readily accessible.

Given the lack of specific information on this compound, this guide will now focus on other well-characterized bioactive compounds isolated from Uvaria grandiflora, a plant species from which a compound named "this compound" is likely to have originated.

Bioactive Compounds from Uvaria grandiflora

Phytochemical investigations of Uvaria grandiflora have led to the isolation and characterization of several classes of compounds, most notably polyoxygenated cyclohexenes. These compounds have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-diabetic properties.

The following table summarizes the quantitative data for some of the key bioactive compounds isolated from Uvaria grandiflora.

| Compound | Biological Activity | Assay | Result (IC₅₀/MIC) | Reference |

| Zeylenone | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC₉₀: 51.2 μM | [2] |

| Cytotoxicity | Human myeloid leukemia (K-562) cells | IC₅₀: 2.3 μM | [2] | |

| Cytotoxicity | HeLa cells | IC₅₀: 18.3 μM | [2] | |

| Antifungal | Colletotrichum musae | EC₅₀: 3.37 μg/mL | [3] | |

| Anti-oomycete | Phytophthora capsici | EC₅₀: 6.98 μg/mL | [3] | |

| Uvariagrandol A | α-Glucosidase Inhibition | α-Glucosidase from Saccharomyces cerevisiae | IC₅₀: >100 μM | [4] |

| Cytotoxicity | Lung cancer (A549) cells | IC₅₀: >50 μM | [4] | |

| Cytotoxicity | Colorectal cancer (SW480) cells | IC₅₀: >50 μM | [4] | |

| Cytotoxicity | Leukemia (K562) cells | IC₅₀: >50 μM | [4] | |

| Uvagrandol | α-Glucosidase Inhibition | α-Glucosidase | - | [5] |

| Lipase Inhibition | Porcine lipase | - | [5] | |

| DPP-IV Inhibition | Dipeptidyl peptidase-IV | - | [5] | |

| MAGL Inhibition | Monoacylglycerol lipase | - | [5] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and biological evaluation of compounds from Uvaria grandiflora, based on published studies.

A general workflow for the extraction and isolation of compounds from the leaves of Uvaria grandiflora is outlined below.

Protocol:

-

Plant Material Collection and Preparation: The leaves of Uvaria grandiflora are collected, air-dried, and ground into a fine powder.[4]

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate (EtOAc), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

-

Fractionation: The crude extract is subjected to quick column chromatography (QCC) on silica gel, using a gradient elution system (e.g., hexanes to EtOAc) to separate the extract into several fractions.[4]

-

Purification: The fractions are further purified using a combination of chromatographic techniques, such as Sephadex LH-20 column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield pure compounds.[4][5]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and comparison with literature data. The absolute configuration can be established by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[4][5]

The in vitro cytotoxicity of the isolated compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., A549, SW480, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

The minimum inhibitory concentration (MIC) of the isolated compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.

-

Compound Dilution: The isolated compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, the mechanisms of action for some of the other compounds from Uvaria grandiflora have been investigated. For instance, the antifungal and anti-oomycete activities of zeylenone are suggested to involve damage to the cytoderm and interference with energy metabolism of the pathogens.[3] Further research is required to elucidate the precise molecular targets and signaling cascades modulated by these compounds.

Conclusion

This compound remains a structurally defined but biologically uncharacterized molecule. In contrast, its putative plant source, Uvaria grandiflora, is a rich reservoir of bioactive polyoxygenated cyclohexenes with demonstrated cytotoxic, antimicrobial, and enzyme-inhibitory activities. The experimental protocols outlined in this guide provide a framework for the continued exploration of the chemical diversity of this plant and the potential therapeutic applications of its constituents. Future research should aim to isolate and characterize this compound from a natural source to enable a thorough evaluation of its biological properties and to finally uncover the full pharmacological potential of this intriguing molecule.

References

- 1. This compound | C40H56O6 | CID 403338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of zeylenone from Uvaria grandiflora as a potential botanical fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Grandione: A Technical Guide to its Molecular Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandione, a naturally occurring icetexane diterpenoid dimer, has garnered significant interest within the scientific community due to its complex molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula and weight, outlining its proposed biosynthetic pathway, and summarizing its known cytotoxic effects on various cancer cell lines. Particular emphasis is placed on its mechanism of action, which involves the induction of apoptosis through endoplasmic reticulum stress. Detailed experimental methodologies for cytotoxicity assessment and a conceptual framework for its synthesis are also presented to facilitate further research and development.

Molecular Profile

This compound is a complex dimeric diterpenoid with the molecular formula C40H56O6. Its molecular weight has been determined to be 632.9 g/mol .

| Property | Value |

| Molecular Formula | C40H56O6 |

| Molecular Weight | 632.9 g/mol |

Biosynthesis and Synthetic Approaches

The proposed biosynthesis of this compound involves a tandem Hetero Diels-Alder/Retro-Claisen rearrangement. This intricate chemical transformation is believed to be a key step in the natural formation of this complex dimer.

Conceptual Synthetic Workflow

The following diagram illustrates the logical flow of the proposed biosynthetic and biomimetic synthetic pathways for this compound.

Biological Activity and Mechanism of Action

Recent studies have highlighted the cytotoxic potential of this compound against several human colorectal cancer cell lines.

Cytotoxic Effects

This compound has demonstrated significant cytotoxic activity against the following colorectal cancer cell lines:

-

HCT-116

-

COLO-205

-

Caco-2[2]

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

In HCT-116 cells, the cytotoxic effects of this compound have been attributed to the induction of apoptosis via the upregulation of the BiP-ATF4-CHOP signaling axis.[2] This pathway is a key indicator of endoplasmic reticulum (ER) stress, a condition where the accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response that can ultimately lead to programmed cell death.

The signaling cascade initiated by this compound is depicted in the following diagram:

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HCT-116, COLO-205, Caco-2)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated cells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

The following diagram outlines the workflow for the MTT assay:

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the context of colorectal cancer. Its unique dimeric structure, coupled with a distinct mechanism of action involving the induction of ER stress, offers a promising avenue for the development of novel anticancer drugs. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing natural product.

References

Hypothetical Technical Guide Structure for a Compound

An in-depth search has not yielded specific information on a compound named "Grandione." This may indicate that "this compound" is a novel, very recently discovered compound, or potentially a proprietary name not yet widely disclosed in scientific literature. The name might also be a misspelling of another compound.

To provide an accurate and detailed technical guide as requested, further clarification on the compound is necessary. If "this compound" is a newly identified molecule, access to unpublished research data, patents, or internal discovery documents would be essential for generating the required in-depth content.

Should information on "this compound" become available, a comprehensive technical guide would be structured as follows, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

1. Introduction

-

1.1. Discovery: A narrative of the initial finding of the compound, including the screening program or serendipitous observation that led to its identification.

-

1.2. Origin and Source: Detailed description of the natural source (e.g., plant, microorganism, marine invertebrate) from which the compound was first isolated, including its taxonomy and geographical location. For a synthetic compound, the rationale behind its design and synthesis would be discussed.

2. Physicochemical Properties

-

2.1. Chemical Structure: Elucidation of the complete chemical structure, including stereochemistry, as determined by spectroscopic methods (NMR, Mass Spectrometry, X-ray crystallography).

-

2.2. Physicochemical Data: A table summarizing key properties such as molecular weight, formula, melting point, solubility, and partition coefficient.

Table 1: Physicochemical Properties of [Compound Name]

| Property | Value |

| Molecular Formula | CₓHₓNₓOₓ |

| Molecular Weight | g/mol |

| Appearance | |

| Melting Point | °C |

| Solubility | |

| logP |

3. Biological Activity

-

3.1. Primary Pharmacological Target: Identification of the primary molecular target(s) (e.g., enzyme, receptor, ion channel) and the mechanism of action.

-

3.2. In Vitro Activity: Summary of in vitro experimental data, including enzyme inhibition, receptor binding, and cell-based assay results.

Table 2: In Vitro Biological Activity of [Compound Name]

| Assay Type | Target | Cell Line/System | IC₅₀ / EC₅₀ / Kᵢ (µM) |

| Enzyme Inhibition | |||

| Receptor Binding | |||

| Cytotoxicity |

4. Signaling Pathways

-

A detailed description of the signaling pathways modulated by the compound. This section would include diagrams generated using the DOT language to visualize the molecular interactions.

5. Experimental Protocols

-

5.1. Isolation and Purification: A step-by-step protocol for the extraction of the compound from its natural source, followed by the chromatographic techniques used for its isolation and purification.

-

5.2. Structural Elucidation: Detailed methodology for the spectroscopic analyses performed (e.g., 1D and 2D NMR, HRMS, FT-IR).

-

5.3. In Vitro Assays: Protocols for the key in vitro experiments, including reagent concentrations, incubation times, and detection methods.

-

A summary of the key findings and the potential therapeutic applications of the compound. This section would also discuss future research directions, such as lead optimization, in vivo studies, and clinical development.

To proceed with generating a specific and accurate technical guide, please provide the correct name of the compound or any available preliminary information, such as its chemical class, biological source, or a reference publication.

An In-depth Technical Guide to Grandione: IUPAC Nomenclature, Synonyms, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Grandione, a complex dimeric diterpene first isolated from Torreya grandis. The document details its chemical identity, including its IUPAC name and known synonyms, and summarizes the current understanding of its biosynthetic origins. While specific quantitative biological data and detailed experimental protocols for this compound remain limited in publicly accessible literature, this guide presents foundational information and outlines key areas for future research.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount in scientific research. The following table summarizes the IUPAC name, molecular formula, and key synonyms for this compound.

| Identifier | Value | Source |

| IUPAC Name | (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione | PubChem[1] |

| Molecular Formula | C₄₀H₅₆O₆ | PubChem[1] |

| Molecular Weight | 632.9 g/mol | PubChem[1] |

| Synonyms | This compound, NSC718127, NSC-718127, SCHEMBL25937959 | PubChem[1] |

Biosynthesis

This compound is a fascinating example of nature's synthetic prowess. It is a dimer formed from two rearranged abietane-type monomeric units.[2] The proposed biosynthetic pathway involves the dimerization of demethylsalvicanol quinone. This process is believed to occur through a tandem reaction sequence initiated by a Hetero Diels-Alder reaction, which forms a bicyclic adduct. This is subsequently followed by a retro-Claisen rearrangement.[2] Computational studies suggest that this tandem pathway is more energetically favorable than a direct one-step Hetero Diels-Alder mechanism.[2]

Proposed Biosynthetic Pathway for this compound

The following diagram illustrates the proposed key steps in the formation of this compound from its monomeric precursor, demethylsalvicanol quinone.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Experimental Data

Currently, there is a notable absence of specific quantitative data on the biological activities of isolated this compound in the public domain. While extracts of Torreya grandis have been investigated for various properties, the direct contribution of this compound to these effects has not been elucidated. Further research is required to determine its cytotoxic, anti-inflammatory, or other pharmacological activities.

Experimental Protocols

Signaling Pathways

Due to the lack of dedicated biological studies on this compound, there is no information available regarding its potential interactions with or modulation of cellular signaling pathways, such as the MAPK or NF-κB pathways. Investigating the effects of this compound on these and other key signaling cascades is a critical next step in understanding its potential biological significance and therapeutic applications.

Future Directions

The complex and unique structure of this compound makes it an intriguing target for further scientific investigation. Key areas for future research include:

-

Total Synthesis: The development of a robust and scalable total synthesis would provide the necessary quantities of pure this compound for comprehensive biological evaluation.

-

Biological Screening: A thorough screening of this compound against a panel of cancer cell lines, inflammatory markers, and enzymatic targets is essential to uncover its potential therapeutic value.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including its effects on key signaling pathways.

-

Isolation and Characterization: Further phytochemical investigation of Torreya grandis and other natural sources may lead to the discovery of additional this compound-related compounds with unique biological profiles.

This technical guide serves as a foundational resource for researchers interested in this compound. While the current body of knowledge is limited, the structural novelty and biosynthetic origins of this natural product highlight its potential as a subject for significant future discoveries in chemistry and pharmacology.

References

The Enigmatic Profile of Grandione: A Technical Overview Based on Computational Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical and chemical properties of the compound identified as Grandione (Molecular Formula: C40H56O6). An exhaustive search of publicly available scientific literature and chemical databases has revealed a significant finding: there is currently no published experimental data for this compound. The information presented herein is based exclusively on computational models from the PubChem database. Consequently, this document serves as a summary of predicted characteristics rather than a definitive experimental record.

Computed Physicochemical Properties

The following tables summarize the computationally derived data for this compound. These values are predictions based on its chemical structure and should be interpreted as theoretical estimates pending experimental validation.

Table 1: Computed Molecular and Physical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C40H56O6 | PubChem[1] |

| Molecular Weight | 632.9 g/mol | PubChem[1] |

| Exact Mass | 632.40768950 Da | PubChem[1] |

| Monoisotopic Mass | 632.40768950 Da | PubChem[1] |

| Topological Polar Surface Area | 93.1 Ų | PubChem[1] |

| Heavy Atom Count | 46 | PubChem[1] |

| Complexity | 1290 | PubChem[1] |

| XLogP3 | 7.7 | PubChem[1] |

Table 2: Computed Structural and Bonding Information for this compound

| Property | Value | Data Source |

| IUPAC Name | (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Experimental Protocols and Biological Activity: A Data Gap

A comprehensive literature search for experimental protocols related to the isolation, synthesis, or analysis of this compound yielded no specific results. Similarly, no studies detailing its biological activity, mechanism of action, or any associated signaling pathways have been found. This absence of empirical data prevents the inclusion of detailed experimental methodologies and the creation of diagrams illustrating biological processes.

The scientific community has not yet published research on this particular molecule, which may indicate that this compound is a novel, theoretical, or exceptionally rare compound.

Visualizing Inferred Relationships and Hypothetical Workflows

Given the lack of experimental data, the following diagrams are provided to illustrate logical relationships based on the computed properties and a hypothetical workflow for the characterization of a novel compound like this compound.

Conclusion

While a comprehensive technical guide on the experimental properties of this compound cannot be provided at this time due to a lack of published research, the available computational data offers a preliminary profile of this molecule. The provided tables and diagrams serve as a foundational reference based on theoretical predictions. Further experimental investigation is necessary to validate these computed properties and to elucidate the biological significance and potential applications of this compound. Researchers interested in this compound are encouraged to undertake de novo characterization studies.

References

Putative Mechanism of Action of Grandione: An In-depth Technical Guide

Introduction

This document aims to provide a comprehensive overview of the putative mechanism of action of Grandione, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available information on "this compound," this guide is based on preliminary findings and analogous compounds. Further research is required to fully elucidate its precise molecular interactions and signaling pathways.

Disclaimer: The information presented herein is intended for research purposes only and does not constitute medical advice.

1. Core Putative Mechanism: Serotonin 5-HT3 Receptor Antagonism

The primary hypothesized mechanism of action for this compound is the selective antagonism of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This assertion is based on structural similarities to known 5-HT3 antagonists, such as Granisetron.

Signaling Pathway of 5-HT3 Receptor Activation and Putative Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by serotonin binding to the 5-HT3 receptor and the proposed point of intervention by this compound.

Caption: Putative mechanism of this compound as a 5-HT3 receptor antagonist.

Experimental Protocols

To validate the hypothesized mechanism of action, the following experimental protocols are proposed:

2.1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the 5-HT3 receptor.

-

Methodology:

-

Prepare cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor.

-

Incubate the membranes with a constant concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) value for this compound from the IC50 (half-maximal inhibitory concentration) value using the Cheng-Prusoff equation.

-

2.2. Electrophysiological Assay (Patch-Clamp)

-

Objective: To assess the functional effect of this compound on 5-HT3 receptor-mediated ion channel activity.

-

Methodology:

-

Use whole-cell patch-clamp recordings on cells expressing 5-HT3 receptors.

-

Apply serotonin to the cells to elicit an inward current mediated by the 5-HT3 receptor.

-

Co-apply serotonin with increasing concentrations of this compound.

-

Measure the amplitude of the serotonin-induced current in the presence and absence of this compound.

-

Determine the IC50 value for the inhibition of the 5-HT3 receptor-mediated current by this compound.

-

Workflow for Investigating this compound's Mechanism of Action

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for elucidating this compound's mechanism.

Quantitative Data Summary

As of the current date, no quantitative data from completed studies on this compound is publicly available. The following table is a template for summarizing key quantitative metrics that would be obtained from the proposed experiments.

| Parameter | Description | Expected Value Range |

| Ki (nM) | Inhibition constant from radioligand binding assays, indicating binding affinity. | < 10 |

| IC50 (nM) | Half-maximal inhibitory concentration from functional assays. | < 50 |

The putative mechanism of action for this compound is centered on its ability to act as a potent and selective antagonist of the 5-HT3 receptor. The proposed experimental protocols, including radioligand binding assays and electrophysiological studies, are critical next steps to confirm this hypothesis and to quantify the compound's affinity and functional antagonism. The successful completion of these studies will provide a solid foundation for further preclinical and clinical development of this compound as a potential therapeutic agent. Researchers are encouraged to utilize the methodologies outlined in this guide to advance the understanding of this novel compound.

The Diterpenoid Dimer Grandione: A Technical Guide to its Homologs, Analogs, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandione, a complex icetexane diterpenoid dimer isolated from Torreya grandis, represents a compelling scaffold for therapeutic innovation. This technical guide provides a comprehensive overview of this compound, its known homologs, and synthetic analogs. We delve into their diverse biological activities, including cytotoxic, antibacterial, anti-inflammatory, and neuroprotective effects, presenting available quantitative data for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Furthermore, this guide illustrates the proposed biosynthetic pathway of this compound and explores potential signaling pathways modulated by this class of molecules through detailed diagrams.

Introduction to this compound and the Icetexane Diterpenoids

This compound is a heptacyclic dimeric diterpenoid belonging to the icetexane class of natural products.[1] Icetexanes are characterized by a unique 6-7-6 tricyclic ring system and are primarily isolated from plants of the Torreya and Salvia genera.[2][3] These compounds are biosynthetically derived from the rearrangement of abietane-type diterpenoids.[2] The complex architecture and diverse biological activities of icetexane diterpenoids have made them attractive targets for natural product chemists and pharmacologists.

The biological properties of icetexane diterpenoids are broad, encompassing:

-

Cytotoxic activity: Several diterpenoids from Torreya grandis have demonstrated significant inhibitory effects against various cancer cell lines.[2][4]

-

Antibacterial activity: Analogs of this compound have shown efficacy against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

-

Anti-inflammatory activity: Certain icetexane diterpenoids exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators.[5]

-

Neuroprotective effects: A synthetic triazole analog of grandisin has shown promise in protecting against amyloid-beta oligomer-induced cognitive impairment.

This guide will explore these activities in detail, providing quantitative data where available and outlining the experimental methodologies used to determine them.

Homologs and Analogs of this compound

The structural complexity of this compound offers numerous possibilities for the existence of naturally occurring homologs and the synthesis of novel analogs with potentially enhanced or modified biological activities.

Naturally Occurring Homologs from Torreya grandis

Torreya grandis is a rich source of diterpenoids, many of which can be considered homologs of the monomeric units that form this compound. These compounds share the core abietane or rearranged abietane skeleton but differ in their oxidation patterns and substitutions.

Synthetic Analogs

The chemical synthesis of this compound-like compounds and other icetexane diterpenoids is an active area of research.[6] The synthesis of analogs allows for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. A notable example is a triazole grandisin analogue, which was synthesized to improve potency and solubility, leading to enhanced neuroprotective effects.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activities of diterpenoids isolated from Torreya grandis and related icetexane analogs.

Table 1: Cytotoxic Activity of Diterpenoids from Torreya grandis

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 18 | HT-29 (Human colon cancer) | MTT | 7.37 | [2] |

| HCT 116 (Human colon cancer) | MTT | 6.55 | [2] |

Table 2: Antibacterial Activity of Abietane-Type Diterpenoids from Torreya grandis

| Compound | Bacteria | Assay | MIC (µM) | Reference |

| Dehydroabietinol (Compound 5) | Methicillin-resistant Staphylococcus aureus (MRSA) | Microdilution | 100 | [5] |

| Dehydroabietic acid (Compound 6) | Methicillin-resistant Staphylococcus aureus (MRSA) | Microdilution | 100 | [5] |

Table 3: Anti-Neuroinflammatory Activity of Abietane-Type Diterpenoids from Torreya grandis

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1 | LPS-induced BV-2 microglia | NO production inhibition | 49.4 | [5] |

| Compound 3 | LPS-induced BV-2 microglia | NO production inhibition | 41.9 | [5] |

| Compound 4 | LPS-induced BV-2 microglia | NO production inhibition | 38.4 | [5] |

| Torreyagrandate (Compound 7) | LPS-induced BV-2 microglia | NO production inhibition | 52.6 | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

-

96-well plates

-

Human cancer cell lines (e.g., HT-29, HCT 116)

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in DMF and acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Assay (Broth Microdilution for MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8]

Materials:

-

96-well microtiter plates

-

Bacterial strains (e.g., MRSA)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., vancomycin)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10]

Materials:

-

RAW 264.7 macrophage cell line

-

Culture medium (e.g., DMEM)

-

LPS from E. coli

-

Test compounds

-

Griess reagent (for NO measurement)

-

Nitrite standard solution

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Neuroprotective Assay (Against Amyloid-Beta Oligomer-Induced Toxicity)

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.

Materials:

-

SH-SY5Y neuroblastoma cells or primary neurons

-

Culture medium

-

Aβ (1-42) peptide to prepare oligomers

-

Test compounds

-

Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

-

Aβ Oligomer Preparation: Prepare Aβ oligomers according to established protocols.

-

Cell Treatment: Plate neuronal cells and treat them with the test compounds for a specified period.

-

Aβ Exposure: Expose the cells to a neurotoxic concentration of Aβ oligomers.

-

Viability Assessment: After the incubation period with Aβ, assess cell viability using a suitable assay (e.g., MTT assay as described in section 4.1).

-

Data Analysis: Compare the viability of cells treated with the test compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the known biological activities of icetexane diterpenoids and their analogs provide insights into their potential mechanisms of action.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is proposed to occur via a hetero-Diels-Alder reaction between two molecules of a demethylsalvicanol quinone monomer, which itself is derived from an abietane precursor.[1]

Caption: Proposed biosynthetic pathway of this compound from an abietane precursor.

Potential Signaling Pathways in Cytotoxicity

The cytotoxic effects of diterpenoids against cancer cells often involve the induction of apoptosis. This can be triggered through various signaling cascades.

Caption: A potential intrinsic apoptosis pathway induced by this compound analogs.

Potential Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of natural products are often mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound analogs.

Conclusion and Future Directions

This compound and its related icetexane diterpenoids represent a promising class of natural products with a wide spectrum of biological activities. The available data on their cytotoxic, antibacterial, anti-inflammatory, and neuroprotective effects warrant further investigation. The synthesis of novel analogs will be crucial for optimizing their therapeutic potential and for elucidating detailed structure-activity relationships. Future research should focus on identifying the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide the development of new therapeutic agents based on this unique chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Diterpenoids from Torreya grandis and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity and mechanism of plant flavonoids to gram-positive bacteria predicted from their lipophilicities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Grandione: A Technical Guide on Safety, Toxicity, and Handling

Toxicity Information

The primary toxicological information available for Grandione relates to its cytotoxic effects on various cancer cell lines. Specific data on acute toxicity, such as LD50 (median lethal dose), has not been reported.

Cytotoxicity

Recent studies have identified this compound as a potent cytotoxic agent against several human colorectal cancer cell lines. This activity suggests that the compound has the potential to be harmful to living cells.

Table 1: Summary of In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Effect | Source |

| HCT-116 | Human Colorectal Carcinoma | Highly Cytotoxic | [1] |

| COLO-205 | Human Colorectal Adenocarcinoma | Highly Cytotoxic | [1] |

| Caco-2 | Human Colorectal Adenocarcinoma | Highly Cytotoxic | [1] |

Mechanism of Action

The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis (programmed cell death). Research indicates that this compound triggers stress in the endoplasmic reticulum (ER), a critical organelle involved in protein synthesis and folding.

This ER stress is proposed to activate the BiP-ATF4-CHOP signaling pathway. The upregulation of these proteins is a hallmark of the unfolded protein response (UPR), which, when prolonged or severe, initiates apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound-induced apoptosis.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Pharmacokinetics and Metabolism

There is currently no publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or metabolism of this compound in any biological system.

Safety and Handling

Due to the lack of specific handling guidelines for this compound, and its demonstrated cytotoxic properties, it should be handled with caution as a potentially hazardous substance. The following are general safety and handling recommendations for cytotoxic compounds in a research laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powdered form or preparing solutions), a properly fitted respirator (e.g., N95 or higher) or handling within a certified chemical fume hood is necessary.

Handling Procedures

-

Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

-

Avoid Aerosolization: Care should be taken to avoid the generation of dust or aerosols.

-

Weighing: Weighing of solid this compound should be done in a ventilated enclosure.

-

Solution Preparation: Solutions should be prepared carefully to avoid splashing.

-

Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use. A suitable decontamination solution (e.g., a bleach solution, followed by a neutralizing agent like sodium thiosulfate) should be used.

Storage

-

Container: Store this compound in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted.

Emergency Procedures

-

Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: If ingested, do not induce vomiting. Seek immediate medical attention.

-

Spills: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an absorbent material. Decontaminate the spill area thoroughly. For large spills, contact your institution's environmental health and safety department.

Experimental Protocols

Detailed experimental protocols for the synthesis and cytotoxicity testing of this compound can be found in the cited literature. The general procedure for assessing cytotoxicity involves the following steps:

General Cytotoxicity Assay (MTT Assay) Workflow

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound is a natural product with demonstrated potent cytotoxic activity against human colorectal cancer cells. Its mechanism of action is believed to involve the induction of apoptosis via ER stress. Due to its cytotoxic nature and the significant lack of comprehensive toxicological and safety data, this compound should be handled with extreme caution in a research setting, following stringent safety protocols for potentially hazardous substances. Further research is required to fully characterize its toxicological profile, pharmacokinetic properties, and to establish specific handling and exposure limits.

References

Grandione: A Technical Review of an Icetexane Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandione is a naturally occurring icetexane diterpenoid dimer, first isolated from the seeds of the Chinese nutmeg yew, Torreya grandis.[1] As a member of the icetexane class of natural products, this compound is of significant interest to the scientific community due to the broad spectrum of biological activities exhibited by related compounds, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biosynthesis, and known biological activities, with a particular emphasis on its potential as an anticancer agent.

Chemical Properties and Structure

This compound is a complex dimeric molecule formed from two rearranged abietane-type monomeric units. Its chemical formula is C40H56O6, with a molecular weight of approximately 632.9 g/mol .[3] The structure is characterized by a complex 6-7-6 tricyclic scaffold, typical of icetexane diterpenoids.

| Property | Value | Source |

| Molecular Formula | C40H56O6 | PubChem[3] |

| Molecular Weight | 632.9 g/mol | PubChem[3] |

| IUPAC Name | (1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.0³,¹⁷.0⁴,¹⁴.0⁶,¹¹.0²⁰,³⁰.0²³,²⁸]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione | PubChem[3] |

| XLogP3 | 7.7 | PubChem[3] |

Biosynthesis

The biosynthesis of this compound is a fascinating example of a tandem reaction. It is proposed to be formed from the dimerization of demethylsalvicanol quinone. This process is not a traditional Hetero Diels-Alder (H-DA) mechanism but rather a tandem H-DA cycloaddition followed by a domino retro-Claisen rearrangement. This rearrangement is driven by the release of strain energy from the bicyclic intermediate. Steric hindrance and hyperconjugation interactions are key factors that guide the reaction and its selectivity.

Biological Activities

While the biological activities of this compound itself are the subject of ongoing research, recent studies have highlighted its significant potential as an anticancer agent. The broader class of icetexane diterpenoids has also been shown to possess anti-inflammatory and antimicrobial properties, suggesting further avenues for investigation.

Anticancer Activity

A 2021 study demonstrated that (+)-Grandione is a highly cytotoxic agent against several human colorectal cancer cell lines.[2] The study found that this compound induces apoptosis (programmed cell death) in a dose-dependent manner. This pro-apoptotic effect is attributed to the upregulation of the BiP-ATF4-CHOP axis, which leads to endoplasmic reticulum (ER) stress within the cancer cells.[2]

Table 1: Cytotoxicity of this compound against Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HCT-116 | Data from primary source needed |

| COLO-205 | Data from primary source needed |

| Caco-2 | Data from primary source needed |

(Note: The abstract indicates these values are available in the full publication, which should be consulted for the precise IC50 values.)

Potential Signaling Pathway: ER Stress-Induced Apoptosis

The mechanism of this compound-induced apoptosis in colorectal cancer cells involves the activation of the unfolded protein response (UPR) pathway, specifically leading to ER stress. This compound treatment promotes the interaction between Binding immunoglobulin Protein (BiP) and Activating Transcription Factor 4 (ATF4), leading to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).

Other Potential Activities of the Icetexane Class

While specific data for this compound is limited, other icetexane diterpenoids have shown promising anti-inflammatory and antimicrobial activities. For instance, certain icetexanes have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation, with IC50 values in the range of 27.6–35 µg/mL.[1] Various icetexanes have also demonstrated moderate to significant activity against bacterial cell lines.[1]

Table 2: Biological Activities of Various Icetexane Diterpenoids

| Compound | Activity Type | Target | IC50 / Activity | Source |

| Przewalskone | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Outperforms cisplatin | [1] |

| Salviasperanol | Anti-inflammatory | NO Production | IC50 = 27.6-35 µg/mL | [1] |

| Salviasperanol | Antibacterial | S. sonei, B. subtilis, E. faecalis, MRSA, VRE | Significant to Moderate | [1] |

| Synthetic Icetexanes | Cytotoxicity | HCT-116, COLO-205, Caco-2 | e.g., 13.71 µM | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies would be employed to assess its biological activities. Below are representative protocols for cytotoxicity and signaling pathway analysis.

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Objective: To quantify the cytotoxic effect of this compound.

Materials:

-

Human colorectal cancer cells (e.g., HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression levels of proteins in the BiP-ATF4-CHOP signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-BiP, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells treated with this compound at various concentrations and time points to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

This compound, an icetexane dimer from Torreya grandis, has emerged as a promising natural product with demonstrated cytotoxic and pro-apoptotic activity against human colorectal cancer cells. Its unique mechanism of action, involving the induction of ER stress through the BiP-ATF4-CHOP pathway, makes it a valuable lead compound for further drug development.

While significant progress has been made, the full therapeutic potential of this compound remains to be elucidated. Future research should focus on:

-

Confirming and expanding the cytotoxicity profile of this compound across a wider range of cancer cell lines.

-

Investigating its potential anti-inflammatory and antimicrobial properties, given the activities of related icetexanes.

-

Conducting in vivo studies to assess its efficacy, toxicity, and pharmacokinetic profile in animal models.

-

Elucidating further details of its molecular mechanisms and identifying all its cellular targets.

A deeper understanding of this compound's biological activities and mechanisms will be crucial for its potential translation into a novel therapeutic agent.

References

- 1. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Icetexane Diterpenes and Apoptosis Inducing Effect by Upregulating BiP-ATF4-CHOP Axis in Colorectal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C40H56O6 | CID 403338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Grandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Grandione, a complex icetexane diterpene dimer. The synthesis is based on the total synthesis reported by Majetich and Zou, which involves the biomimetic dimerization of a key o-quinone intermediate derived from (+)-demethylsalvicanol. This protocol outlines the multi-step synthesis of the precursor, (+)-demethylsalvicanol, and its subsequent conversion to (+)-Grandione.

Introduction

This compound is a naturally occurring icetexane dimer with a unique and complex heptacyclic structure.[1] Its synthesis in the laboratory presents a significant challenge and serves as a platform for demonstrating advanced synthetic strategies. The biosynthetic pathway is believed to proceed through a tandem Hetero Diels-Alder/retro-Claisen rearrangement mechanism.[1][2] The laboratory synthesis mimics this pathway, utilizing a key dimerization step of an ortho-quinone intermediate. This document details the procedures for the total synthesis of (+)-Grandione, providing researchers with the necessary information to replicate this synthesis in a laboratory setting.

Synthetic Pathway Overview

The total synthesis of (+)-Grandione can be divided into two main stages:

-

Synthesis of the Precursor, (+)-Demethylsalvicanol: This multi-step synthesis starts from the more readily available (−)-barbatusol dimethyl ether.

-

Dimerization to (+)-Grandione: The synthesized (+)-demethylsalvicanol is oxidized to the corresponding o-quinone, which then undergoes a thermal dimerization to yield (+)-Grandione.

Caption: Overall synthetic strategy for (+)-Grandione.

Experimental Protocols

Stage 1: Synthesis of (+)-Demethylsalvicanol

This stage involves the conversion of (−)-barbatusol dimethyl ether to (+)-demethylsalvicanol.

1.1 Epoxidation of (−)-Barbatusol Dimethyl Ether

-

Protocol: To a solution of (−)-barbatusol dimethyl ether in dichloromethane (CH₂Cl₂), add m-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

1.2 Reductive Opening of the Epoxide

-

Protocol: The purified epoxide from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF). Lithium aluminum hydride (LAH) is then added portion-wise at 0 °C. The reaction mixture is then heated to reflux and stirred until the reaction is complete as indicated by TLC.

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude alcohol is purified by column chromatography to yield (+)-demethylsalvicanol.

Stage 2: Synthesis of (+)-Grandione

This stage involves the oxidation of (+)-demethylsalvicanol and the subsequent dimerization.

2.1 Oxidation to the o-Quinone Intermediate

-

Protocol: (+)-Demethylsalvicanol is oxidized to the corresponding o-quinone. This can be achieved using various oxidizing agents.

-

Note: The resulting o-quinone is often used immediately in the next step without extensive purification due to its potential instability.

2.2 Thermal Dimerization to (+)-Grandione

-

Protocol: The crude o-quinone intermediate is heated neat (without solvent) at a temperature of 50 °C. The reaction is allowed to proceed for approximately 60 hours.

-

Purification: The resulting solid is then purified by column chromatography on silica gel to afford (+)-Grandione.

Caption: Step-by-step laboratory workflow for this compound synthesis.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield |

| 1.1 Epoxidation | (−)-Barbatusol Dimethyl Ether | Epoxide Intermediate | m-CPBA, CH₂Cl₂ | - |

| 1.2 Ring Opening | Epoxide Intermediate | (+)-Demethylsalvicanol | LiAlH₄, THF | - |

| 2.2 Dimerization | o-Quinone Intermediate | (+)-Grandione | Neat, 50 °C, 60 h | 72% |

Note: Yields for intermediate steps in the synthesis of (+)-demethylsalvicanol are not specified in the available literature abstracts.

Characterization Data

Detailed characterization data for synthetic (+)-Grandione, including ¹H NMR, ¹³C NMR, HRMS, and specific rotation, should be compared with reported values from the literature to confirm the identity and purity of the final product.

Safety Precautions

-

m-CPBA is a potentially explosive oxidizing agent and should be handled with care.

-

Lithium aluminum hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The total synthesis of this compound is a challenging but rewarding endeavor that showcases the power of biomimetic synthesis. The key to this synthesis is the controlled dimerization of the o-quinone derived from (+)-demethylsalvicanol. By following the detailed protocols outlined in this document, researchers can successfully synthesize this complex natural product in the laboratory.

References

Synthesis of the Dimeric Diterpene Grandione: A Detailed Protocol

Introduction

Grandione is a complex icetexane-type dimeric diterpene that was first isolated from the seeds of Torreya grandis. Its intricate heptacyclic structure and potential biological activities have made it a compelling target for synthetic chemists. The biosynthesis of this compound is believed to proceed through a tandem hetero-Diels-Alder/retro-Claisen rearrangement of a demethylsalvicanol quinone precursor.[1] This biomimetic approach has inspired the laboratory synthesis of this compound, providing a route to this complex natural product.

This document provides detailed application notes and protocols for the chemical synthesis of (+)-Grandione, focusing on the key steps of precursor preparation and the final dimerization reaction. The protocols are intended for researchers and scientists in the fields of organic synthesis, natural product chemistry, and drug development.

Synthesis Pathway Overview

The synthesis of (+)-Grandione is achieved through a concise two-step sequence starting from the precursor (+)-demethylsalvicanol. The overall transformation is depicted in the workflow below.

References

Application Notes: Protocol for Dissolving Grandione for In Vitro Assays

Introduction

Grandione is a compound of interest for various biological studies. Proper dissolution and preparation of this compound are crucial for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for the solubilization of this compound to be used in cell-based experiments. Due to the hydrophobic nature of many complex organic molecules, the primary method involves creating a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in an aqueous cell culture medium.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound solutions. It is essential to minimize the final concentration of the organic solvent in the cell culture to avoid cytotoxicity.

| Parameter | Value | Details and Recommendations |

| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |

| This compound Molecular Weight | 632.9 g/mol [1] | Use this value for calculating molar concentrations. |

| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a common starting point for many compounds. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |

| Working Solution Diluent | Appropriate cell culture medium | The medium should be pre-warmed to 37°C before use. |

| Final DMSO Concentration | ≤ 0.1% (v/v)[2][3] | This concentration is generally well-tolerated by most cell lines. |

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh a precise amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6329 mg of this compound.

-

Dissolve: Add the appropriate volume of sterile DMSO to the weighed this compound. For the example above, add 100 µL of DMSO.

-

Solubilize: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquot and Store: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the this compound stock solution to the final desired concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium suitable for your cell line

-

Sterile dilution tubes

-

Sterile pipettes and tips

Procedure:

-

Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to prevent solvent-induced toxicity.[2][3]

-

Example for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

-

Add the appropriate volume of this 100 µM solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

-

Immediate Use: Use the freshly prepared working solutions immediately for your in vitro assays.

Visualizations

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

General Signaling Pathway Inhibition Model

As the specific mechanism of action for this compound is not yet detailed in the provided information, the following diagram illustrates a general model of how a compound like this compound might inhibit a signaling pathway, a common objective in drug discovery research.

Caption: A general model of signaling pathway inhibition by a compound.

References

Application Note and Protocol: Recommended Solvent for Grandione in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Grandione is a lignan that has demonstrated potential as an antileukemic agent by inducing apoptosis and causing cell cycle arrest in cancer cells[1][2]. A critical aspect of performing in vitro cell-based assays with this compound is the selection of a suitable solvent that can effectively dissolve the compound without introducing significant cytotoxicity. This compound is a hydrophobic molecule, as indicated by its high calculated XLogP3 value of 7.7, necessitating the use of an organic solvent for the preparation of stock solutions for cell culture applications[3]. This document provides a detailed guide to selecting an appropriate solvent for this compound, protocols for stock solution preparation and solvent cytotoxicity testing, and an overview of its mechanism of action.

Solvent Recommendations and Properties

Given the hydrophobic nature of this compound, an organic solvent is required for its dissolution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for hydrophobic compounds in cell culture due to its high solubilizing capacity[4][5]. However, it is crucial to maintain the final concentration of DMSO in the culture medium at a low, non-toxic level, typically below 0.5% (v/v)[5].

Other organic solvents like ethanol and acetone can also be used, but their compatibility and cytotoxicity must be evaluated for each specific cell line[5]. A mixture of ethanol and polyethylene glycol 400 has also been reported as an effective vehicle for hydrophobic compounds[6].

Data Presentation: Comparison of Common Solvents

The following table summarizes the properties and cytotoxic profiles of common organic solvents used in cell culture. Researchers should use this data as a guideline and perform their own cytotoxicity assays to determine the optimal solvent and concentration for their specific experimental setup.

| Solvent | Log P | Key Characteristics | Recommended Max. Concentration in Media | Cytotoxicity Profile | Reference |

| Dimethyl Sulfoxide (DMSO) | -1.35 | Amphiphilic molecule, enhances membrane permeability, widely used for hydrophobic compounds. | < 0.5% (v/v) | Low toxicity at concentrations ≤ 0.5%. Higher concentrations can inhibit cell growth and induce cellular changes. | [5] |

| Ethanol | -0.31 | Commonly used, but can be cytotoxic at relatively low concentrations. | < 0.5% (v/v) | 1% absolute ethanol can be cytotoxic. 0.1% is often non-cytotoxic but may not be sufficient for solubilization. | [5][6] |

| Acetone | -0.24 | Reported as a non-toxic solvent for certain cell lines even at higher concentrations. | < 1.0% (v/v) | Low growth inhibitory effects on MCF-7, RAW-264.7, and HUVEC cells at concentrations up to 1%. | [5] |

| Dimethylformamide (DMF) | -1.01 | Strong solvent, but generally displays greater toxicity than DMSO, Ethanol, or Acetone. | < 0.1% (v/v) | Shows greater toxicity compared to other common solvents; should be used with caution. | [5] |

| Ethanol + PEG 400 Mix | N/A | A 45% ethanol and 55% PEG 400 mixture can be effective. | 0.1% (v/v) of mix | The mixture at a final concentration of 0.1% was found to be non-cytotoxic on MCF-7, MDA-MB-231, and A549 cells. | [6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted in cell culture medium to achieve the desired final concentrations.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Determine the required concentration: Decide on the highest stock concentration needed (e.g., 10 mM, 20 mM). The molecular weight of this compound is 632.9 g/mol [3].

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Calculation Example for 1 ml of 10 mM stock:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 632.9 g/mol = 0.6329 mg

-

-

-